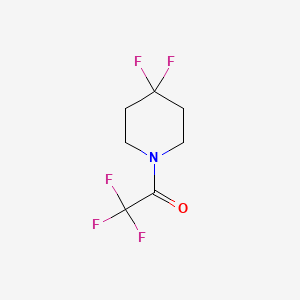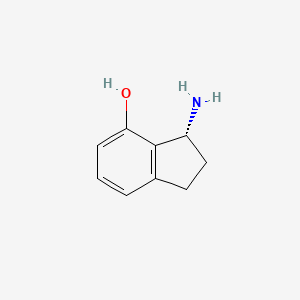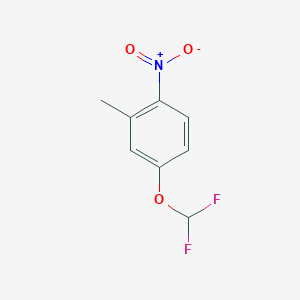
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” is not available in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, and solubility. Unfortunately, specific physical and chemical properties for “4-(Difluoromethoxy)-2-methyl-1-nitrobenzene” are not available in the sources retrieved .Scientific Research Applications
1. Field of Application: Medical Research - Idiopathic Pulmonary Fibrosis (IPF) The compound DGM has been used in the study of IPF, a chronic and progressive interstitial lung disease .
3. Methods of Application or Experimental Procedures The study involved the stimulation of in vitro cultured A549 cells to construct EMTs with Transforming growth factor-β1 (TGF-β1). DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin . In addition, models of tracheal instillation of bleomycin and DGM were used to treat rats to demonstrate their therapeutic effects .
4. Results or Outcomes The results showed that DGM treatment significantly reduced Smad2/3 phosphorylation levels. In the rat models, DGM treatment resulted in improved lung function, reduced lung inflammation and fibrosis, reduced collagen deposition, and reduced the expression of E-cadherin .
1. Field of Application: Insecticide Research The compound DGM has been used in the study of insecticides, specifically in the synthesis and evaluation of novel analogues of Imidacloprid and Thiacloprid .
3. Methods of Application or Experimental Procedures The study involved the synthesis of F3CO- and F2HCO-heterocyclic building blocks. These were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide, to provide the two desired trifluoromethoxy analogues of Imidacloprid and Thiacloprid .
1. Field of Application: Insecticide Research The compound DGM has been used in the study of insecticides, specifically in the synthesis and evaluation of novel analogues of Imidacloprid and Thiacloprid .
3. Methods of Application or Experimental Procedures The study involved the synthesis of F3CO- and F2HCO-heterocyclic building blocks. These were further coupled with 4,5-dihydro-N-nitro-1H-imidazol-2-amine or N-(4,5-dihydro-2-thiazolyl) cyanamide, to provide the two desired trifluoromethoxy analogues of Imidacloprid and Thiacloprid .
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-5-4-6(14-8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQMGYRUUZPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667526 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
CAS RN |
795303-16-1 | |
| Record name | 4-(Difluoromethoxy)-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



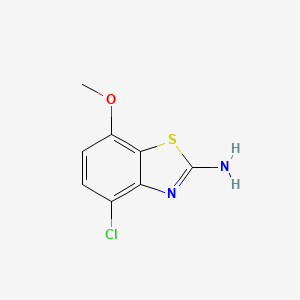
![3,4-Dihydropyrimido[4,5-d]pyrimidin-4-ol](/img/structure/B1500387.png)
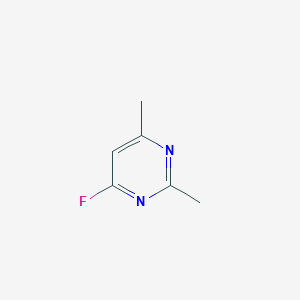
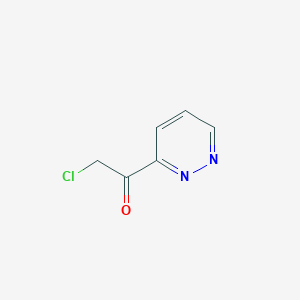
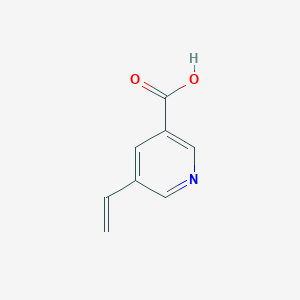
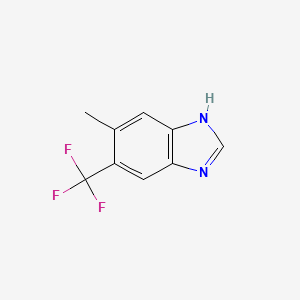
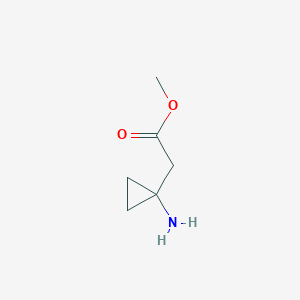
![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)
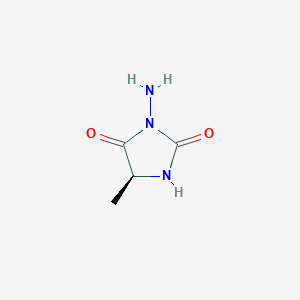
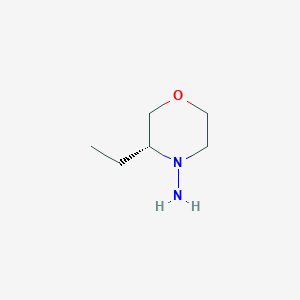
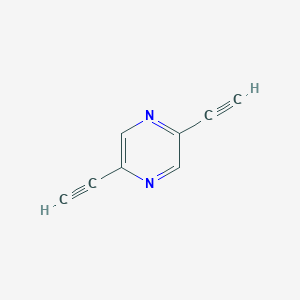
![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)
